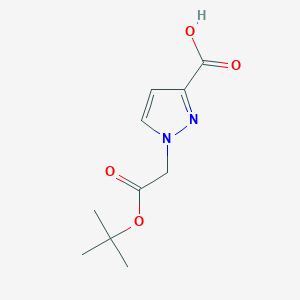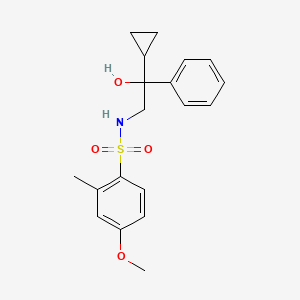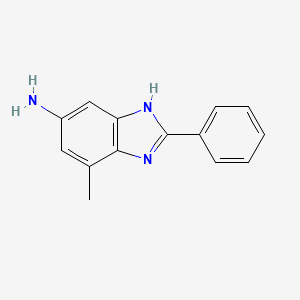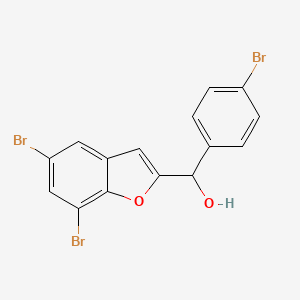
1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Mechanism of Action
The mechanism of action of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a role in inflammation, while AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes may lead to the observed anti-inflammatory and cognitive-enhancing effects of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid exhibits a range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and exhibit anti-inflammatory activity. Additionally, it has been shown to enhance cognitive function and memory in animal models. The compound has also been investigated for its potential use as a plant growth regulator and herbicide.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid in lab experiments is its potential as a multi-targeting agent. The compound has been found to exhibit activity against multiple enzymes, making it a promising candidate for the treatment of various diseases. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid. One direction is the investigation of the compound's potential use as an enzyme inhibitor in the treatment of Alzheimer's disease. Another direction is the exploration of the compound's potential as a plant growth regulator and herbicide. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis method of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid involves the reaction of tert-butyl 2-oxoethylcarbamate with hydrazine hydrate and ethyl chloroformate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain a pure form of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use as an enzyme inhibitor, particularly in the treatment of Alzheimer's disease. Additionally, 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has been studied for its potential use in agriculture as a plant growth regulator and herbicide.
properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-8(13)6-12-5-4-7(11-12)9(14)15/h4-5H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWZMMMZUAMOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)

![(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2837766.png)
![2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2837767.png)
![Benzo[d]thiazol-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2837768.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2837769.png)


![N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2837773.png)